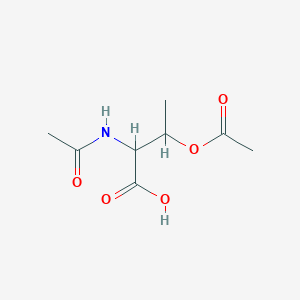
N,O-diacetyl-l-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-diacetyl-l-threonine is a derivative of the amino acid threonine, which is essential for protein synthesis in humans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,O-diacetyl-l-threonine can be synthesized from l-threonine through a two-step process involving esterification and acylation. The first step involves the esterification of l-threonine to form its ethyl ester. This is typically achieved by reacting l-threonine with ethanol in the presence of an acid catalyst. The second step involves the acylation of the ethyl ester with acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of excess acetic anhydride and a base can enhance the efficiency of the acylation step .
Analyse Des Réactions Chimiques
Types of Reactions
N,O-diacetyl-l-threonine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the acetyl groups and regeneration of l-threonine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, potentially leading to the formation of diketones.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups.
Major Products
The major products formed from these reactions include l-threonine (from hydrolysis), diketones (from oxidation), and various substituted derivatives (from nucleophilic substitution).
Applications De Recherche Scientifique
N,O-diacetyl-l-threonine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug to deliver l-threonine in a controlled manner.
Industry: It is used in the production of flavor compounds and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which N,O-diacetyl-l-threonine exerts its effects involves the hydrolysis of the acetyl groups to release l-threonine. This process can occur enzymatically or non-enzymatically, depending on the biological context. The released l-threonine then participates in various metabolic pathways, including protein synthesis and the production of other amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-diacetyl-3,5-diiodo-l-tyrosine: Similar in structure but contains iodine atoms, making it useful in radiolabeling studies.
N,O-diacetyl-l-serine: Similar in structure but derived from serine, another amino acid with different biological roles.
Uniqueness
N,O-diacetyl-l-threonine is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to release l-threonine upon hydrolysis makes it a valuable compound for controlled delivery in biological systems.
Propriétés
Formule moléculaire |
C8H13NO5 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-acetamido-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13) |
Clé InChI |
FHYSLJXFHVWFLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)

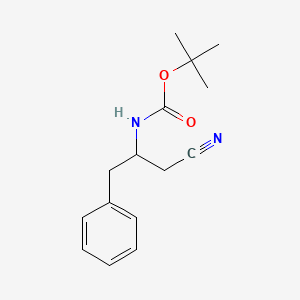
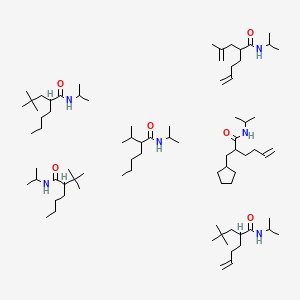
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13397560.png)
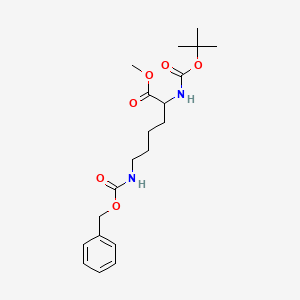
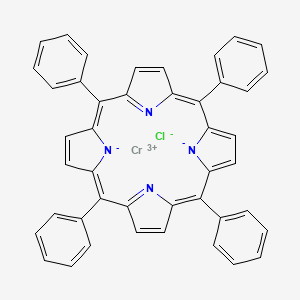

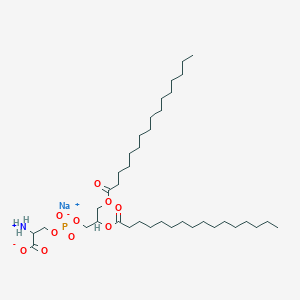
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)

